molecular formula C15H13Cl2N5 B1679493 Robenidine CAS No. 25875-51-8

Robenidine

Cat. No.: B1679493
CAS No.: 25875-51-8
M. Wt: 334.2 g/mol
InChI Key: MOOFYEJFXBSZGE-QJUDHZBZSA-N
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Mechanism of Action

Target of Action

Robenidine, also known as Khimkoktside, is primarily identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites are responsible for causing coccidiosis, a lethal infection in poultry that has shown a significant economic burden .

Mode of Action

This compound operates by slowing both the growth and reproductive cycles of coccidian parasites . This disruption in the life cycle of the parasites helps control the spread of coccidiosis . An analog of this compound, NCL195, has been shown to display potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .

Biochemical Pathways

It has been suggested that this compound may target the cell wall integrity signaling pathway . This could potentially explain its ability to disrupt the cell membrane potential .

Pharmacokinetics

A study on this compound hydrochloride in ictalurus punctatus (a species of catfish) found that the elimination rate of this compound hydrochloride in each tissue from fast to slow was plasma, gill, brain, muscle, skin, liver, kidney, and intestines .

Result of Action

The primary result of this compound’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, this compound effectively reduces the spread of the infection . In addition, the analog of this compound, NCL195, has been shown to have potent bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the analog of this compound, NCL195, demonstrated potent activity against various bacterial pathogens in the presence of sub-inhibitory concentrations of ethylenediaminetetraacetic acid (EDTA) and polymyxin B . This suggests that the efficacy of this compound and its analogs can be enhanced in certain environments or under specific conditions.

Biochemical Analysis

Biochemical Properties

Robenidine interacts with various biomolecules in its role as a coccidiostat. It is known to disrupt the cell membrane potential, which is a crucial aspect of its biochemical activity

Cellular Effects

This compound has demonstrated potent bactericidal activity against various bacterial pathogens. For instance, it has shown antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in the presence of sub-inhibitory concentrations of certain compounds . It also demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens and all Gram-negative pathogens isolated from cases of canine otitis externa .

Molecular Mechanism

It is known to disrupt the cell membrane potential, which is a key aspect of its bactericidal activity

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in technical material as well as feed premixes, and it is capable of distinguishing the intact drug from its degradation products

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound hydrochloride administered orally at a dose of 20 mg/kg has been studied in Ictalurus punctatus

Metabolic Pathways

It is known to disrupt the cell membrane potential, which could potentially affect various metabolic pathways

Transport and Distribution

It is known to disrupt the cell membrane potential, which could potentially affect its transport and distribution

Subcellular Localization

It is known to disrupt the cell membrane potential, which could potentially affect its subcellular localization

Properties

CAS No.

25875-51-8

Molecular Formula

C15H13Cl2N5

Molecular Weight

334.2 g/mol

IUPAC Name

1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10-

InChI Key

MOOFYEJFXBSZGE-QJUDHZBZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl

SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl

Appearance

Solid powder

25875-50-7
25875-51-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cytostat
Hydrochloride, Robenidine
Robenidine
Robenidine Hydrochloride
Robenz
Robenzidene
Robenzidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is robenidine primarily used for?

A1: this compound is an anticoccidial agent primarily used in the poultry and rabbit industries to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. [, , , , ]

Q2: Does this compound affect the sporulation rate of Eimeria oocysts?

A2: Research indicates that this compound does not significantly impact the sporulation rate of Eimeria oocysts. []

Q3: this compound is structurally similar to guanabenz, a cytoprotective agent. Does this compound share this cytoprotective property?

A3: Yes, research has demonstrated that this compound, like guanabenz, exhibits cytoprotective properties. Both compounds can protect cells from stress induced by tunicamycin, a compound that triggers the unfolded protein response, a cellular stress response pathway. []

Q4: Does this compound's cytoprotective effect involve the protein phosphatase PP1:PPP1R15A, as seen with guanabenz?

A4: Unlike guanabenz, this compound's cytoprotective mechanism appears to be independent of PP1:PPP1R15A. Studies have shown that this compound doesn't disrupt the interaction between PP1:PPP1R15A and eIF2α, a key protein involved in the unfolded protein response. []

Q5: Does this compound have any activity against bacteria?

A5: Yes, in addition to its anticoccidial activity, this compound exhibits activity against certain bacteria. It demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. [] Additionally, this compound shows bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. []

Q6: Can the combination of this compound with EDTA or PMBN be beneficial for treating bacterial infections?

A6: The combination of this compound with EDTA or PMBN holds potential for further exploration and development for treating bacterial infections. These combinations could be incorporated into topical and otic formulations for use in both animals and humans. []

Q7: Does this compound contribute to antimicrobial resistance?

A7: this compound is generally considered safe regarding antimicrobial resistance development. It is not anticipated to induce resistance or cross-resistance to antimicrobials commonly used in human and animal therapy. []

Q8: Does resistance to this compound occur in coccidia?

A8: Despite its overall efficacy, resistance to this compound has been observed in some Eimeria species, particularly Eimeria tenella. Studies have shown that resistant strains can emerge after repeated exposure to the drug. [, , , ] This resistance can develop in a stepwise manner with increasing drug concentrations, highlighting the importance of judicious this compound use. []

Q9: How is this compound hydrochloride metabolized and excreted in rabbits?

A9: Following oral administration in rabbits, this compound hydrochloride is primarily excreted unchanged in urine and feces. Approximately 87.17% is excreted in feces and 0.56% in urine. [] The peak excretion time for this compound in rabbit urine is between 0-6 hours, while for feces it's between 6-12 hours post-administration. []

Q10: How is this compound hydrochloride metabolized and excreted in Channel catfish?

A10: In Channel catfish, this compound hydrochloride is rapidly metabolized and primarily excreted in water, with a recovery rate of up to 80.7%. [] The major metabolites found in water are this compound hydrochloride itself and 4-chlorobenzoic acid (PCBA), accounting for 38.3% and 42.4% of the total drug amount, respectively. [] Only a small amount of 4-chlorohippuric acid (PCHA) is detected. []

Q11: Is this compound hydrochloride safe for chickens and turkeys?

A11: this compound hydrochloride, at the recommended dosage, is considered safe for chickens and turkeys. Studies show no adverse effects on growth performance, livability, or organ health when administered at levels up to six times the recommended dose. []

Q12: Does this compound hydrochloride affect the pigmentation of broiler chickens?

A12: Interestingly, this compound hydrochloride can influence broiler chicken pigmentation. Studies have shown that it can significantly increase the pigmentation of broiler shanks and skin. [] This effect is further enhanced when this compound is administered in combination with roxarsone. []

Q13: What are the potential safety concerns regarding the use of this compound hydrochloride?

A13: While generally considered safe at recommended dosages, concerns exist regarding the potential aneugenic activity of this compound hydrochloride. Due to insufficient data on its genotoxicity, further research is needed to comprehensively assess its safety profile for target species, consumers, and the environment. []

Q14: What analytical methods are employed to determine this compound levels in various matrices?

A14: Several analytical methods have been developed and validated for the detection and quantification of this compound in various matrices, including:

    Q15: What sample preparation techniques are commonly used for analyzing this compound in poultry feed?

    A15: Several extraction techniques have been compared for extracting this compound from poultry feed, including:

      Q16: What is the significance of analytical method validation for this compound determination?

      A16: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of this compound measurements. This process involves evaluating parameters like linearity, recovery, precision, limit of detection, and limit of quantification to demonstrate the method's reliability and suitability for its intended purpose. [, , ]

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